6-bromo-2-propoxy-3-propylthieno[2,3-d]pyrimidin-4(3H)-one
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Overview
Description
6-Bromo-2-propoxy-3-propylthieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the thienopyrimidine class
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-2-propoxy-3-propylthieno[2,3-d]pyrimidin-4(3H)-one typically involves multi-step organic synthesisThe reaction conditions often require the use of palladium catalysts, solvents like dimethylformamide (DMF), and bases such as potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. scaling up the laboratory synthesis would likely involve optimizing the reaction conditions to improve yield and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-propoxy-3-propylthieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles.
Oxidation and Reduction: The thieno[2,3-d]pyrimidine ring can be oxidized or reduced under specific conditions.
Coupling Reactions: Palladium-catalyzed coupling reactions, such as Heck coupling, are commonly used to modify the compound.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Solvents: Dimethylformamide (DMF), dichloromethane (DCM).
Bases: Potassium carbonate, sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Heck coupling can introduce various functional groups to the thienopyrimidine scaffold, potentially leading to new derivatives with enhanced biological activity .
Scientific Research Applications
6-Bromo-2-propoxy-3-propylthieno[2,3-d]pyrimidin-4(3H)-one has been investigated for its potential as a lead compound in the development of epidermal growth factor receptor (EGFR) inhibitors. These inhibitors are crucial in the treatment of cancers such as non-small-cell lung cancer and EGFR-positive breast cancer .
Mechanism of Action
The mechanism of action of 6-bromo-2-propoxy-3-propylthieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with molecular targets such as the ATP-binding site of EGFR. By inhibiting this site, the compound can prevent the activation of downstream signaling pathways that promote cancer cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
6-Bromo-2-propoxy-3-propylthieno[2,3-d]pyrimidin-4(3H)-one is unique due to its specific substitution pattern, which may confer distinct biological activities compared to other thienopyrimidine derivatives. The presence of the propoxy and propyl groups can influence the compound’s solubility, stability, and interaction with biological targets, making it a valuable scaffold for drug development.
Properties
CAS No. |
631898-00-5 |
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Molecular Formula |
C12H15BrN2O2S |
Molecular Weight |
331.23 g/mol |
IUPAC Name |
6-bromo-2-propoxy-3-propylthieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C12H15BrN2O2S/c1-3-5-15-11(16)8-7-9(13)18-10(8)14-12(15)17-6-4-2/h7H,3-6H2,1-2H3 |
InChI Key |
SHIIIVHYHHZLFW-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=O)C2=C(N=C1OCCC)SC(=C2)Br |
Origin of Product |
United States |
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